ISRm1 protein
CAS No.: 146634-93-7
Cat. No.: VC0233543
Molecular Formula: C30H35IN2O2S2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 146634-93-7 |
---|---|
Molecular Formula | C30H35IN2O2S2 |
Molecular Weight | 0 |
Introduction
Structural Characteristics of ISRm1 Protein
ISRm1 insertion sequence contains two contiguous open reading frames (ORFs) that span most of its 1319 nucleotide length, potentially encoding functional proteins . These ORFs are believed to be responsible for the transposase activity of ISRm1, enabling it to move within the genome of Rhizobium meliloti. The protein structure of ISRm1 shares significant homology with other insertion sequence proteins, particularly those encoded by IS2 from Escherichia coli and IS426 from Agrobacterium tumefaciens .
Protein Domains and Sequence Homology
The ISRm1 protein exhibits more than 50% sequence homology to the proteins encoded by IS2 from Escherichia coli and IS426 from Agrobacterium tumefaciens . This level of similarity indicates that these proteins likely share common functional domains and evolutionary origins. The comparison of proteins potentially encoded by these insertion sequences reveals that the two ORFs found in ISRm1 are also present in IS2 and IS426, suggesting they constitute functional genes essential for transposition activity .
Comparative Analysis with Related Transposases
The table below presents a comparative analysis of ISRm1 protein with related transposases from other insertion sequences:
Insertion Sequence | Host Organism | Protein Size | Sequence Homology to ISRm1 Protein | Terminal Inverted Repeats |
---|---|---|---|---|
ISRm1 | Rhizobium meliloti | ORF1+ORF2 | 100% | 32/31 nucleotides |
IS2 | Escherichia coli | Similar to ISRm1 | >50% | Comparable to ISRm1 |
IS426 | Agrobacterium tumefaciens | Similar to ISRm1 | >50% | Comparable to ISRm1 |
This comparison demonstrates the evolutionary relationships between ISRm1 protein and other bacterial transposases, highlighting conservation of structural features that are likely critical for function.
Functional Mechanisms of ISRm1 Protein
The ISRm1 protein functions primarily as a transposase, catalyzing the movement of the ISRm1 insertion sequence within the bacterial genome. This process involves recognition of specific DNA sequences, cleavage at the insertion site, and integration into a new genomic location.
Target Site Recognition and Insertion
ISRm1 protein facilitates the insertion of ISRm1 into the bacterial genome, generating characteristic five base pair direct repeats at the sites of insertion . Analysis of multiple insertion sites has revealed that while ISRm1 shows preference for certain short regions (hot spots), there is no apparent similarity in the DNA sequences near the insertion sites . This suggests that ISRm1 protein has a complex mechanism for target site selection that may involve factors beyond simple sequence recognition.
Transposition Frequency and Regulation
ISRm1 demonstrates measurable transposition activity in Rhizobium meliloti. Comparative studies with other insertion sequences in R. meliloti strain SU47 have detected novel transpositions of ISRm1, indicating active protein function . The frequency of ISRm1 transposition appears to be regulated, suggesting that the activity of ISRm1 protein may be subject to cellular control mechanisms that influence when and where transposition occurs.
Genomic Distribution and Evolutionary Significance
The ISRm1 protein plays a significant role in bacterial genome evolution through its transposition activity, contributing to genetic diversity and potentially facilitating adaptation to changing environmental conditions.
Prevalence in Bacterial Populations
ISRm1 has been detected in approximately 80% (12 out of 15) of Rhizobium meliloti strains collected from different geographical regions worldwide . The number of ISRm1 copies varies considerably among strains, ranging from a single copy to at least eleven copies per genome . This widespread distribution suggests that the ISRm1 protein has been functionally conserved throughout the evolution of R. meliloti populations.
Genetic Diversity Generated by ISRm1 Protein
The ISRm1 copies detected in different bacterial strains show variations in their internal restriction sites and degrees of homology to standard probes . This variation indicates that the ISRm1 protein and its encoding sequence have evolved over time, potentially adapting to specific genomic contexts or functional requirements. The ISRm1 protein has been found to insert into various genomic locations, including plasmids such as the nodulation (nod) and exopolysaccharide (exo) megaplasmids of R. meliloti .
Impact on Bacterial Phenotype
ISRm1 protein activity has been directly linked to phenotypic changes in bacteria. For instance, ISRm1 insertions into the nodC gene have been identified as the cause of Nod− phenotypes in certain mutants of R. meliloti strain JJ1c10 . This demonstrates how ISRm1 protein-mediated transposition can influence critical symbiotic functions in Rhizobium bacteria.
Research Methodologies for ISRm1 Protein Analysis
Scientists have employed various experimental approaches to study the ISRm1 protein and its functions. These methodologies have been crucial for understanding the structural and functional aspects of this bacterial transposase.
Molecular Characterization Techniques
The characterization of ISRm1 protein has been achieved through nucleotide sequencing of the ISRm1 insertion sequence, allowing identification of the open reading frames that encode the protein . Additionally, analysis of insertion sites using sequencing primers complementary to sequences within the left and right ends of ISRm1 has provided insights into the mechanism of ISRm1 protein function .
Functional Analysis Approaches
Functional studies of ISRm1 protein have utilized genetic techniques to identify and characterize mutations caused by ISRm1 insertions. For example, researchers have identified ISRm1 as the cause of Nod− phenotypes in R. meliloti mutants by analyzing the insertion sites within the nodC gene . Such functional genomics approaches have been instrumental in understanding the biological consequences of ISRm1 protein activity.
Comparative Analysis with Other Insertion Sequence Proteins
Understanding ISRm1 protein in the context of related transposases provides valuable insights into its evolutionary history and functional conservation.
Conservation of Functional Domains
The conservation of two open reading frames across ISRm1, IS2, and IS426 suggests that these protein-encoding regions are essential for transposase function . This conservation across different bacterial species highlights the fundamental importance of these protein domains in facilitating insertion sequence mobility.
Future Research Directions
Despite significant progress in understanding ISRm1 protein, several aspects remain to be fully elucidated, presenting opportunities for future research.
Structural Characterization
Detailed structural analysis of ISRm1 protein through crystallography or cryo-electron microscopy could provide insights into its molecular mechanism of action. Understanding the three-dimensional structure would clarify how ISRm1 protein recognizes, binds, and cleaves DNA during transposition.
Regulatory Mechanisms
Further investigation into the cellular factors that regulate ISRm1 protein activity could reveal how bacteria control transposition events to balance genetic stability with adaptive potential. This knowledge could have broader implications for understanding bacterial evolution and adaptation.
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